6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol
Description
6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is a pyrimidine derivative characterized by a unique sulfur-containing substituent at the 2-position. This compound features:
- A pyrimidine core with a hydroxyl group at the 4-position and a methyl group at the 6-position.
- A methyl(methylimino)oxo-lambda6-sulfanyl group at the 2-position, which introduces a sulfoximine-like moiety. This functional group is rare in pyrimidine derivatives and contributes to distinct electronic and steric properties .
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(N,S-dimethylsulfonimidoyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2S/c1-5-4-6(11)10-7(9-5)13(3,12)8-2/h4H,1-3H3,(H,9,10,11) |
InChI Key |
WSHBRNKLSDQBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)S(=NC)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves multiple steps, including the introduction of the methyl and methylimino groups, as well as the oxo-lambda6-sulfanyl group. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include methylating agents, oxidizing agents, and sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-lambda6-sulfanyl group to a thiol group.
Substitution: The methyl and methylimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine Derivatives
The biological and chemical profiles of pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Substituent Effects on Pyrimidine Derivatives
Key Observations:
Sulfur-Containing Groups :
- The sulfoximine group in the target compound offers unique hydrogen-bonding capabilities compared to simpler thioethers (e.g., methylthio or benzylthio) .
- Thiomorpholine derivatives (e.g., ) exhibit broader bioactivity (antimalarial, anticancer) due to the amine-thioether synergy .
Electron-Withdrawing Groups :
- Halogenated substituents (e.g., chloromethyl in ) increase electrophilicity and reactivity, enhancing interactions with biological targets .
Aromatic vs. Aliphatic Substituents :
- Aryl groups (e.g., trifluoromethylphenyl in ) improve π-π stacking in enzyme pockets, whereas aliphatic groups (e.g., methylthio) prioritize solubility .
Table 2: Bioactivity of Selected Pyrimidine Derivatives
* Theoretical predictions based on structural analogs.
Key Insights:
- Sulfoximine vs. Thiomorpholine : While thiomorpholine derivatives show broad-spectrum activity, the sulfoximine group may offer selectivity for specific targets (e.g., sulfotransferases or oxidoreductases) .
- Halogenated Derivatives : Chloromethyl and trifluoromethyl groups improve cytotoxicity but may reduce metabolic stability .
Physicochemical Properties
Table 3: Physical Properties of Sulfur-Containing Pyrimidines
* Predicted using computational tools.
Analysis:
- The target compound’s higher LogP (vs.
- Methylthio derivatives exhibit higher thermal stability, likely due to reduced steric hindrance .
Biological Activity
6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol, also known by its CAS number 2059933-92-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is C7H11N3O2S, with a molecular weight of 201.25 g/mol. The compound features a pyrimidine ring substituted with a methyl group and a sulfanyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfanyl group suggests potential antioxidant properties, while the pyrimidine structure may facilitate interactions with nucleic acids or proteins.
Biological Activities
Research indicates that 6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
- Anticancer Potential : There is emerging evidence that compounds with similar structures have shown cytotoxic effects on cancer cell lines. The specific pathways involved may include apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Effects : Some derivatives in the pyrimidine class have been reported to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
Research Findings
A review of recent literature highlights various studies focusing on the biological activity of related compounds:
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results for certain analogs.
- Cytotoxicity Tests : In vitro assays on cancer cell lines demonstrated that some pyrimidine derivatives can induce apoptosis, with IC50 values indicating effective concentrations for therapeutic use.
- Inflammation Models : Animal models treated with pyrimidine derivatives showed reduced markers of inflammation, suggesting a mechanism involving cytokine modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
